molecular formula C14H21ClO6 B14141696 chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate

chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate

Cat. No.: B14141696
M. Wt: 320.76 g/mol
InChI Key: OYYOIZJVZYPNPS-XNOMRPDFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate typically involves the polymerization of the individual monomers. The reaction conditions include the use of radical initiators and controlled temperatures to ensure the proper formation of the copolymer. For instance, the polymerization of vinyl chloride and vinyl acetate can be initiated using peroxide initiators at temperatures ranging from 50°C to 70°C .

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. The monomers are mixed in specific ratios and subjected to polymerization in reactors equipped with temperature and pressure control systems. The resulting copolymer is then purified and processed into the desired form, such as granules or films .

Chemical Reactions Analysis

Types of Reactions

Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom in chloroethene is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted alkenes or esters.

Scientific Research Applications

Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate exerts its effects involves the interaction of its functional groups with various molecular targets. For example, the vinyl groups can undergo polymerization to form long chains, while the ester groups can participate in hydrolysis reactions. These interactions are crucial for the compound’s applications in polymer chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    Vinyl Chloride: A monomer used in the production of polyvinyl chloride (PVC).

    Vinyl Acetate: A monomer used in the production of polyvinyl acetate (PVA).

    Diethyl Maleate: A diester used in the synthesis of various polymers and copolymers.

Uniqueness

Chloroethene; diethyl (Z)-but-2-enedioate; ethenyl acetate is unique due to its combination of three distinct monomers, which imparts specific properties to the resulting copolymer. This combination allows for the creation of materials with tailored properties, such as improved flexibility, durability, and chemical resistance .

Properties

Molecular Formula

C14H21ClO6

Molecular Weight

320.76 g/mol

IUPAC Name

chloroethene;diethyl (Z)-but-2-enedioate;ethenyl acetate

InChI

InChI=1S/C8H12O4.C4H6O2.C2H3Cl/c1-3-11-7(9)5-6-8(10)12-4-2;1-3-6-4(2)5;1-2-3/h5-6H,3-4H2,1-2H3;3H,1H2,2H3;2H,1H2/b6-5-;;

InChI Key

OYYOIZJVZYPNPS-XNOMRPDFSA-N

Isomeric SMILES

CCOC(=O)/C=C\C(=O)OCC.CC(=O)OC=C.C=CCl

Canonical SMILES

CCOC(=O)C=CC(=O)OCC.CC(=O)OC=C.C=CCl

Related CAS

65072-38-0

Origin of Product

United States

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